3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohexanone with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions typically include a solvent like ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Methyl-2-oxo-1-(3-methylcyclohexyl)propan-1-ol.
Reduction: 3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-amine.
Substitution: N-alkyl-3-amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol.
Scientific Research Applications
3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the cyclohexyl ring.
3-Amino-2-methyl-1-propanol: Similar structure but lacks the methyl group on the cyclohexyl ring.
Uniqueness
3-Amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to a cyclohexyl ring. This combination of functional groups and the cyclohexyl ring imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(3-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-3-5-10(6-8)11(13)9(2)7-12/h8-11,13H,3-7,12H2,1-2H3 |
InChI Key |
AOTSYOXTPURAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(C(C)CN)O |
Origin of Product |
United States |
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